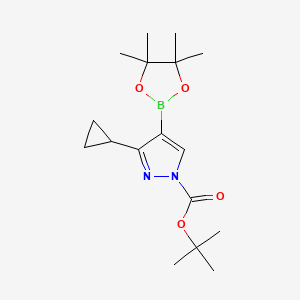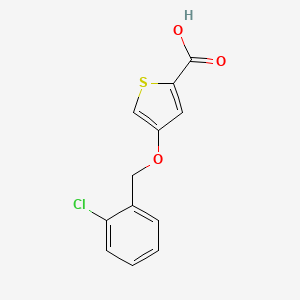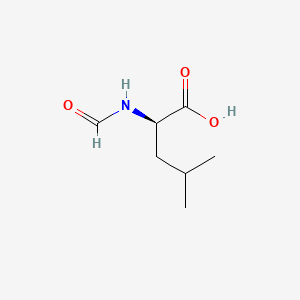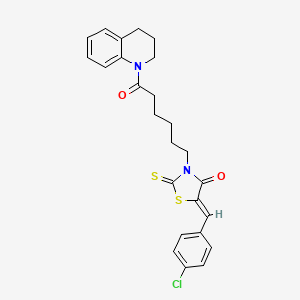![molecular formula C29H26N4O4 B2395216 ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate CAS No. 1189678-76-9](/img/structure/B2395216.png)
ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate is a complex organic compound that holds significant interest due to its potential applications in various fields. Its structure features multiple aromatic rings and functional groups, making it a versatile molecule in chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. Starting with readily available reactants, a series of condensation and cyclization reactions under controlled conditions leads to the final product. Key intermediates are often purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to oxidation of specific functional groups.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride, targeting carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or tetrahydrofuran.
Substitution: Halogenated solvents for electrophilic substitution, amines for nucleophilic substitution.
Major Products Formed: The major products depend on the specific reaction, but common derivatives include hydroxylated, methylated, or aminated versions of the original compound.
Applications De Recherche Scientifique
Ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate finds applications across various scientific fields:
Chemistry: Used as a starting material or intermediate in organic synthesis, aiding in the development of new compounds.
Biology: Investigated for its potential interactions with biological targets, including proteins and enzymes.
Medicine: Explored for pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Potentially utilized in the development of novel materials or as a chemical probe in research and development.
Mécanisme D'action
The compound’s mechanism of action involves interactions at the molecular level. Its aromatic rings and functional groups enable binding to specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, potentially inhibiting or activating certain biological processes. Understanding these pathways helps in deciphering its effects and therapeutic potential.
Comparaison Avec Des Composés Similaires
Compared to other indole-based or benzoate compounds, ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate stands out due to its unique combination of structural features and functional groups. Similar compounds might include:
Ethyl 4-amino-3-nitrobenzoate
Benzyl 4-oxo-3H-pyrimido[5,4-b]indole-8-carboxylate
Methyl 3-benzyl-4-oxo-2H-indole-5-carboxylate
This structural uniqueness often translates to distinct chemical and biological properties, making it a valuable compound for diverse applications.
This should give you a comprehensive overview of this compound. Intriguing stuff, right? Where should we go next?
Propriétés
IUPAC Name |
ethyl 4-[[2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4/c1-3-37-29(36)21-10-12-22(13-11-21)31-25(34)17-33-24-14-9-19(2)15-23(24)26-27(33)28(35)32(18-30-26)16-20-7-5-4-6-8-20/h4-15,18H,3,16-17H2,1-2H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFDTBWMUQUSCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2395135.png)

![2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2395137.png)
![1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2395138.png)
![N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2395139.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B2395143.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)
![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)
![7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2395147.png)



![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395156.png)
